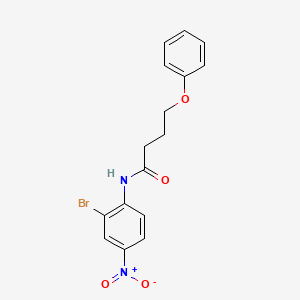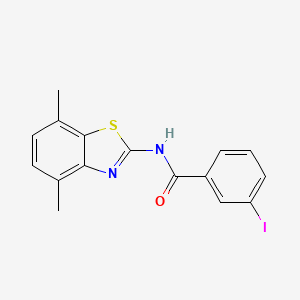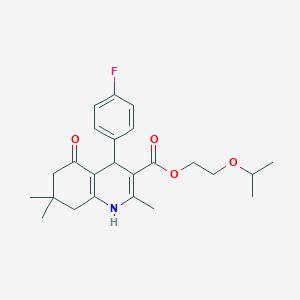
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide, commonly known as BPN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biomedical research, and chemical analysis. BPN is a synthetic compound that belongs to the class of amides and is characterized by its unique chemical structure, which comprises of a 2-bromo-4-nitrophenyl group and a phenoxybutanamide moiety.
Aplicaciones Científicas De Investigación
BPN has been widely used in scientific research as a tool to investigate various biological processes and chemical reactions. One of the most significant applications of BPN is in the field of drug discovery, where it is used as a lead compound to design and synthesize new drugs. BPN has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are important drug targets for the treatment of various diseases such as Alzheimer's, Parkinson's, and glaucoma.
Mecanismo De Acción
The mechanism of action of BPN is based on its ability to bind to the active site of the target enzyme and inhibit its activity. The 2-bromo-4-nitrophenyl group of BPN acts as a pharmacophore that interacts with the amino acid residues of the enzyme, while the phenoxybutanamide moiety provides the necessary flexibility and hydrophobicity for optimal binding. The inhibition of the enzyme activity by BPN can be reversible or irreversible, depending on the nature of the interaction between BPN and the enzyme.
Biochemical and physiological effects:
BPN has been shown to exhibit several biochemical and physiological effects, including the inhibition of cholinesterase activity, the induction of oxidative stress, and the modulation of ion channels. The inhibition of cholinesterase activity by BPN can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in the enhancement of cholinergic neurotransmission. The induction of oxidative stress by BPN is due to its ability to generate reactive oxygen species, which can cause damage to cellular components such as DNA, proteins, and lipids. The modulation of ion channels by BPN can affect the electrical properties of the cell membrane and alter the cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPN has several advantages for lab experiments, including its high potency, selectivity, and stability. BPN can be easily synthesized in large quantities and purified to high purity, making it a cost-effective tool for research. However, BPN also has some limitations, including its potential toxicity, non-specific binding, and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments using BPN.
Direcciones Futuras
BPN has several potential future directions in scientific research, including the development of new drugs for the treatment of various diseases, the investigation of the molecular mechanisms of enzyme inhibition, and the development of new analytical methods for chemical analysis. One of the most promising future directions for BPN is in the field of drug discovery, where it can be used as a lead compound to design and synthesize new drugs with improved pharmacological properties. Another potential future direction is the investigation of the molecular mechanisms of enzyme inhibition by BPN, which can provide insights into the design of more potent and selective inhibitors. Finally, BPN can also be used as a tool for chemical analysis, where it can be used as a standard for the calibration of analytical instruments such as mass spectrometers and high-performance liquid chromatographs.
Conclusion:
In conclusion, BPN is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biomedical research, and chemical analysis. BPN exhibits potent inhibitory activity against several enzymes and has several biochemical and physiological effects. BPN has several advantages for lab experiments, including its high potency, selectivity, and stability. However, BPN also has some limitations, including its potential toxicity, non-specific binding, and limited solubility in aqueous solutions. BPN has several potential future directions in scientific research, including the development of new drugs, the investigation of enzyme inhibition, and the development of new analytical methods.
Métodos De Síntesis
The synthesis of BPN involves the reaction of 2-bromo-4-nitroaniline with 4-phenoxybutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the amino group, resulting in the formation of BPN as a yellow solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent such as ethanol.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c17-14-11-12(19(21)22)8-9-15(14)18-16(20)7-4-10-23-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCKSZYFZLTJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5058770.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)


![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
![4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde](/img/structure/B5058843.png)
![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)

![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5058857.png)
